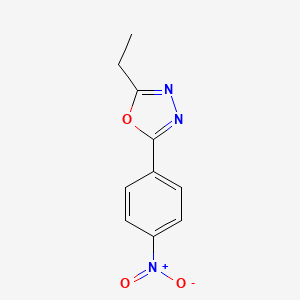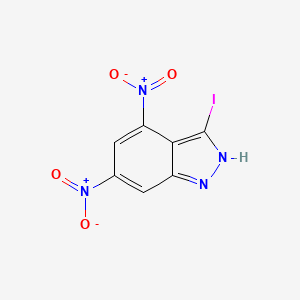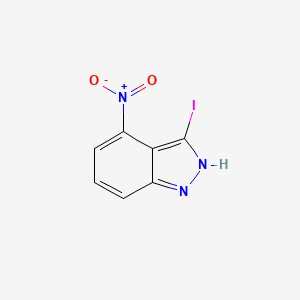
2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds within the 1,3,4-oxadiazole family, including derivatives of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, have demonstrated significant biological activities. For instance, some derivatives have shown remarkable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Furthermore, another study highlighted the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives as novel bio-active agents against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).
Central Nervous System (CNS) Depressant Activity
Research on substituted 1,3,4-oxadiazoles has uncovered their potential in exhibiting CNS depressant activities. Certain derivatives have been identified as promising in antidepressant, anticonvulsant, and antianxiety activities with minimal neurotoxicity, pointing towards the therapeutic potential of these compounds in CNS disorders (Singh et al., 2012).
Zukünftige Richtungen
Future research on “2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole” could involve exploring its potential biological activities, given that other oxadiazole derivatives have been found to exhibit a range of such activities . Additionally, research could be conducted to optimize the synthesis of this compound and to explore its reactivity and physical and chemical properties in more detail.
Eigenschaften
IUPAC Name |
2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-12-10(16-9)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPSPGNBNDLLTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














